

Spectroscopic Characterization of Altromycin C: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Altromycin C*

Cat. No.: *B1665276*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methods utilized for the characterization of **Altromycin C**, a member of the pluramycin family of antibiotics. Altromycins are anthraquinone-derived compounds known for their antibacterial activity.[1][2] The structural elucidation of these complex natural products relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Ultraviolet-Visible (UV-Vis) spectroscopy, and Infrared (IR) spectroscopy.[1]

While the foundational literature establishes the use of these techniques for the **altromycin** complex, specific quantitative data for **Altromycin C** is not readily available in publicly accessible domains. The information presented herein is based on the characterization of the broader **altromycin** complex and established methodologies for similar natural products.

Data Presentation: Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **Altromycin C** based on the analysis of the **altromycin** complex and related pluramycin antibiotics.

Table 1: Expected ^1H and ^{13}C NMR Spectroscopic Data for **Altromycin C**

Position	Expected ¹³ C Chemical Shift (δ, ppm)	Expected ¹ H Chemical Shift (δ, ppm)	Key Correlations (COSY, HMBC)
Aglycone			
C-1	~185.0	-	HMBC to H-2, H-9a
C-2	~120.0	~7.5 (s)	COSY with H-3 (if present), HMBC to C-1, C-3, C-4, C-4a
C-3	~140.0	~7.8 (d)	COSY with H-2 (if present), HMBC to C-1, C-2, C-4, C-12b
...
Sugar Moieties			
C-1'	~100.0	~5.5 (d)	HMBC to aglycone attachment point
...
C-1''	~98.0	~5.2 (d)	HMBC to C- of first sugar
...

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions. The table is a representative structure and would be significantly more detailed with actual data.

Table 2: Mass Spectrometry, UV-Vis, and IR Data for **Altromycin C**

Spectroscopic Technique	Observed Data	Interpretation
HR-MS (ESI+)	m/z [M+H] ⁺ , [M+Na] ⁺	Provides the molecular formula and exact mass of Altromycin C. Fragmentation patterns (MS/MS) would elucidate the structure of the sugar moieties and the aglycone.
UV-Vis	λ _{max} at ~250, 290, 430 nm	Characteristic of the anthraquinone chromophore present in the pluramycin class of antibiotics.
IR (KBr)	ν _{max} ~3400, 1720, 1650, 1620 cm ⁻¹	Indicates the presence of hydroxyl (-OH), ester carbonyl (C=O), quinone carbonyl (C=O), and aromatic (C=C) functional groups.

Experimental Protocols

The following are detailed methodologies for the key experiments required for the characterization of **Altromycin C**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** 5-10 mg of purified **Altromycin C** is dissolved in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
- **Instrumentation:** A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe is used to acquire the spectra.
- **¹H NMR:** Standard parameters are used to acquire a one-dimensional proton spectrum to identify the chemical shifts and coupling constants of the protons.

- ^{13}C NMR: A proton-decoupled carbon spectrum is acquired to determine the chemical shifts of all carbon atoms in the molecule.
- 2D NMR:
 - COSY (Correlation Spectroscopy): To establish proton-proton spin-spin coupling networks within the aglycone and sugar residues.
 - HSQC (Heteronuclear Single Quantum Coherence): To identify one-bond proton-carbon correlations.
 - HMBC (Heteronuclear Multiple Bond Correlation): To determine long-range (2-3 bond) proton-carbon correlations, which are crucial for connecting the structural fragments, including the linkage of the sugar moieties to the aglycone.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through spatial proximity of protons.

High-Resolution Mass Spectrometry (HR-MS)

- Sample Preparation: A dilute solution of **Altromycin C** (e.g., 1 $\mu\text{g/mL}$) is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.
- Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source is used.
- Data Acquisition: The analysis is performed in positive ion mode to observe protonated molecules $[\text{M}+\text{H}]^+$ and other adducts like $[\text{M}+\text{Na}]^+$. The high resolution and mass accuracy allow for the determination of the elemental composition.
- Tandem MS (MS/MS): Collision-induced dissociation (CID) is performed on the parent ion to induce fragmentation. The resulting fragment ions provide structural information about the different components of the molecule, such as the sequential loss of sugar units.

Ultraviolet-Visible (UV-Vis) Spectroscopy

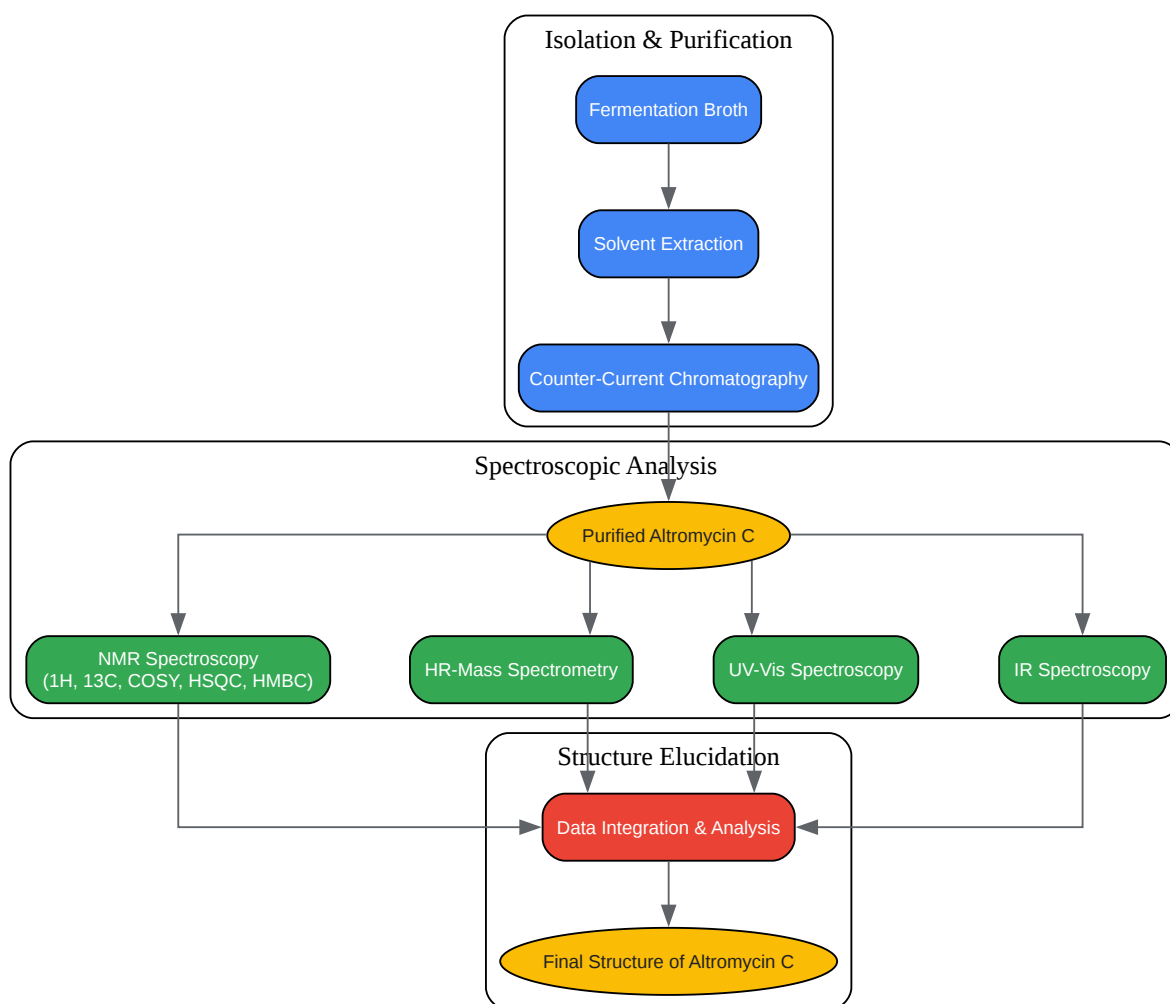
- **Sample Preparation:** A dilute solution of **Altromycin C** is prepared in a UV-transparent solvent like methanol or ethanol.
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Data Acquisition:** The absorbance spectrum is recorded over a wavelength range of 200-800 nm. The solvent is used as a blank for baseline correction. The wavelengths of maximum absorbance (λ_{max}) are recorded.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of dry **Altromycin C** is finely ground with potassium bromide (KBr) powder and pressed into a thin pellet. Alternatively, a thin film can be cast from a volatile solvent.
- **Instrumentation:** A Fourier-transform infrared (FTIR) spectrometer is used.
- **Data Acquisition:** The IR spectrum is recorded in the mid-IR range (typically 4000-400 cm^{-1}). The positions of the absorption bands (in wavenumbers, cm^{-1}) are recorded and correlated to the presence of specific functional groups.

Mandatory Visualizations

Experimental Workflow for Altromycin C Characterization

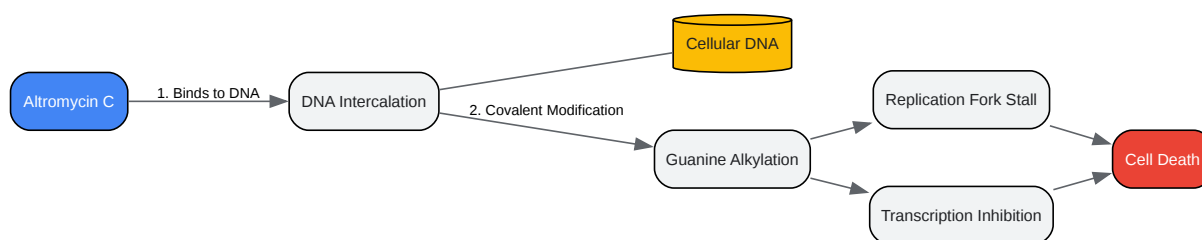


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Caption: Workflow for the isolation and structural elucidation of **Altromycin C**.

Proposed Mechanism of Action for Pluramycin Antibiotics

The mechanism of action for **Altromycin C** has not been explicitly detailed, but it is expected to be similar to other pluramycin antibiotics. These compounds are known to intercalate into DNA and cause alkylation, leading to the inhibition of DNA and RNA synthesis.[3]



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Caption: Proposed mechanism of action for **Altromycin C** based on related pluramycins.

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